Oxycodone-N-methyl-d3 Hydrochloride

Description

Overview of Deuterated Compounds as Internal Standards and Tracers

Among the stable isotopes used in pharmaceutical research, deuterium (B1214612), a stable isotope of hydrogen, has gained widespread use. diva-portal.org Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are particularly valuable as internal standards in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). thermofisher.comgcms.cz

An internal standard is a compound of known concentration that is added to a sample prior to analysis. thermofisher.com It helps to correct for variations that can occur during sample preparation and analysis, such as extraction losses and fluctuations in instrument response. gcms.cz An ideal internal standard should behave identically to the analyte of interest during the entire analytical process. thermofisher.com Deuterated analogs of the analyte are considered the "gold standard" for internal standards because their physicochemical properties are nearly identical to the unlabeled compound. gcms.cz They co-elute with the analyte during chromatographic separation, but are distinguishable by their higher mass in the mass spectrometer. thermofisher.com This co-elution ensures that any matrix effects—interference from other components in the sample—affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification. diva-portal.org

Beyond their role as internal standards, deuterated compounds can also serve as tracers to study metabolic pathways. By administering a deuterated drug, researchers can track the formation of its metabolites, which will also contain the deuterium label, providing a clear picture of the drug's metabolic fate.

Historical Context of Oxycodone Analogs in Research Methodologies

Oxycodone, a semi-synthetic opioid synthesized from thebaine, was first developed in Germany in 1916 and introduced into clinical practice in 1917. wikipedia.orgpharmgkb.orgdrugbank.comnih.gov For decades, its primary use was in the management of moderate to severe pain. pharmgkb.orgdrugbank.com The rise of oxycodone as a widely prescribed analgesic, particularly with the introduction of controlled-release formulations in the 1990s, necessitated the development of robust and sensitive analytical methods to study its pharmacokinetics and to monitor its use and potential misuse. nih.gov

Early analytical methods for oxycodone included techniques like high-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical detection. acs.org While useful, these methods often lacked the sensitivity and specificity required for detecting low concentrations of the drug and its metabolites in complex biological samples. acs.org

The advent and refinement of mass spectrometry, particularly LC-MS/MS, revolutionized the analysis of oxycodone and its analogs. nih.govacs.org The high sensitivity and specificity of this technique allowed for the accurate quantification of not only oxycodone but also its major metabolites, such as noroxycodone and oxymorphone. nih.govnih.gov This advancement was critical for a deeper understanding of oxycodone's metabolism, which is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. nih.govfda.gov

In this context, deuterated analogs of oxycodone, including Oxycodone-N-methyl-d3, became essential tools. nih.govcerilliant.com The use of these stable-labeled internal standards significantly improved the reliability and accuracy of LC-MS/MS methods for quantifying oxycodone and its metabolites. nih.govdiva-portal.org This has enabled a wide range of research, from fundamental pharmacokinetic studies in healthy volunteers to forensic analysis and clinical drug monitoring. diva-portal.orgcerilliant.com The ability to precisely measure drug concentrations has been instrumental in understanding the variability in patient response to oxycodone and in developing safer and more effective pain management strategies. nih.gov

Chemical Compound Information

| Compound Name |

| Acetaminophen |

| Buprenorphine |

| Codeine |

| Cyclobenzaprine |

| Diazepam |

| Ephedrine |

| Fentanyl |

| Hydrocodone |

| Hydromorphone |

| Ibuprofen |

| Methadone |

| Morphine |

| Naloxone |

| Naltrexone |

| Noroxycodone |

| Oxymorphone |

| Oxycodone |

| Oxycodone-N-methyl-d3 Hydrochloride |

| Scopolamine |

| Thebaine |

| Tramadol |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉D₃ClNO₄ | rug.nl |

| Molecular Weight | 318.4 g/mol | nih.gov |

| IUPAC Name | (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one hydrochloride | nih.gov |

| CAS Number | 145225-02-1 | rug.nl |

Research Findings on the Use of this compound

This compound is predominantly used as an internal standard in the quantitative analysis of oxycodone and its metabolites in various biological matrices. The following table summarizes findings from several research studies.

| Analytical Method | Matrix | Analytes Quantified | Key Findings | Reference |

| LC-MS/MS | Human Plasma | Oxycodone, Noroxycodone, Oxymorphone | Developed a sensitive method with a limit of detection of 30 pg/mL for all analytes, suitable for pharmacokinetic studies. | nih.gov |

| LC-MS/MS | Whole Blood | Oxycodone, Noroxycodone, Noroxymorphone, 6α-oxycodol, 6β-oxycodol | Established a limit of quantitation of 0.5 ng/mL for all analytes. Oxycodone and noroxycodone reached maximum concentration at 1.5 hours after a single dose. | diva-portal.org |

| LC-MS/MS | Human Urine | Oxycodone, Noroxycodone, Oxymorphone, and their glucuronides | Developed a method to quantify both free and glucuronidated metabolites, showing that noroxycodone and oxycodone-3-glucuronide were present at high concentrations. | oup.com |

| HPLC-ESI-MS/MS | Human Plasma, Urine, Liver Microsomes | Oxycodone, Noroxycodone, Oxymorphone | The calibration range was 0.2–250 ng/mL for plasma. Recoveries from plasma were 75.6% for oxycodone. | nih.gov |

| LC-MS/MS | Human Plasma | Oxycodone, Noroxycodone, Oxymorphone, Noroxymorphone | A rapid and sensitive method with a runtime of 6 minutes and a limit of quantitation of 0.1 µg/L for all analytes. | rug.nl |

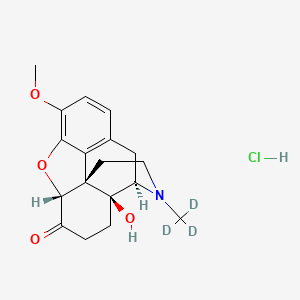

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H22ClNO4 |

|---|---|

Molecular Weight |

354.8 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |

InChI |

InChI=1S/C18H21NO4.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;/h3-4,13,16,21H,5-9H2,1-2H3;1H/t13-,16+,17+,18-;/m1./s1/i1D3; |

InChI Key |

MUZQPDBAOYKNLO-NNKYMZDZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.Cl |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Oxycodone N Methyl D3 Hydrochloride

Synthetic Pathways for N-methyl Deuteration

The synthesis of Oxycodone-N-methyl-d3 Hydrochloride primarily involves the introduction of a deuterated methyl group onto a precursor molecule. This process is critical for creating stable isotope-labeled internal standards used in quantitative analysis. The N-demethylation of oxycodone to its precursor, noroxycodone, is a key preliminary step, and various modern chemical methods have been developed to achieve this transformation efficiently. d-nb.inforesearchgate.net

Precursor Derivatization and Deuterium (B1214612) Incorporation

The most direct synthetic route to this compound involves the N-methylation of a suitable precursor, typically noroxycodone. Noroxycodone, the N-demethylated version of oxycodone, serves as the scaffold for the introduction of the isotopically labeled group.

The derivatization process proceeds via the reaction of noroxycodone with a deuterated methylating agent. Common reagents for this step include d3-methyl iodide (CD₃I) or d3-dimethyl sulfate. The reaction is a nucleophilic substitution where the secondary amine of the noroxycodone molecule attacks the electrophilic deuterated methyl group, forming the tertiary amine and incorporating the deuterium label. The resulting Oxycodone-N-methyl-d3 is then typically converted to its hydrochloride salt for improved stability and handling. acanthusresearch.com This method allows for precise control over the location of the isotopic label.

Electrochemical N-demethylation Approaches with Kinetic Isotope Effect Studies

Electrochemical methods offer a green and reagent-free alternative for the N-demethylation of 14-hydroxy morphinans like oxycodone, a critical step in producing the noroxycodone precursor. acs.orgresearchgate.netvapourtec.com This process involves the anodic oxidation of the tertiary amine, which generates an iminium ion intermediate that can be hydrolyzed to the secondary amine (nor-derivative). acs.orgchemrxiv.org

To understand the mechanism of this reaction, kinetic isotope effect (KIE) studies have been performed using Oxycodone-N-methyl-d3 (oxycodone-d₃). acs.org In a comparative experiment, both standard oxycodone and oxycodone-d₃ were subjected to electrochemical N-demethylation.

| Compound | Observed Rate Constant | Kinetic Isotope Effect (kH/kD) | Reference |

|---|---|---|---|

| Oxycodone (N-CH₃) | kH | 1.5 | acs.org |

| Oxycodone-N-methyl-d3 (N-CD₃) | kD |

A moderate KIE value of 1.5 (kH/kD) was observed. acs.org This result indicates that the cleavage of the carbon-hydrogen bond on the N-methyl group is part of the rate-determining step of the reaction. The value is consistent with a proton-coupled electron transfer (PCET) mechanism, where the second oxidation event, involving the release of a proton, dictates the reaction speed. acs.org

Organophotocatalytic Methods for N-demethylation

Organophotocatalysis presents another sustainable method for the N-demethylation of oxycodone to yield noroxycodone. d-nb.infonih.govnih.gov This approach avoids the use of toxic and corrosive reagents often employed in traditional chemical methods. researchgate.netdntb.gov.ua The process typically uses an organic dye, such as Rose Bengal, as a photocatalyst and molecular oxygen as the terminal oxidant under visible-light irradiation. d-nb.infonih.gov

The reaction mechanism involves the photo-excited catalyst generating an iminium intermediate from the N-methyl group of oxycodone. d-nb.infonih.gov This intermediate is subsequently hydrolyzed to furnish the desired noroxycodone. The process has been optimized for continuous flow reactors, allowing for scalable and efficient production. d-nb.info

| Catalyst | Oxidant | Solvent | Yield of Noroxycodone HCl | Reference |

|---|---|---|---|---|

| Rose Bengal | Molecular Oxygen (O₂) | Methanol (B129727)/Water | 75% (isolated yield) | d-nb.info |

This photochemical method provides a robust pathway to the noroxycodone precursor, which is essential for the subsequent synthesis of this compound. d-nb.info

Structural Elucidation and Isotopic Purity Verification Techniques

Confirming the correct molecular structure and verifying the isotopic purity of this compound are crucial steps. This is accomplished using advanced analytical techniques that can precisely identify the location and extent of deuterium incorporation.

Advanced Spectroscopic Characterization (e.g., NMR, high-resolution MS for isotopic purity)

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are the primary tools for the structural elucidation and isotopic purity assessment of this compound. rsc.orgd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In a standard oxycodone spectrum, the N-methyl group produces a characteristic singlet signal. nih.gov For Oxycodone-N-methyl-d3, this singlet is absent, providing clear evidence of successful deuteration at this position.

¹³C NMR (Carbon-13 NMR): The carbon atom of the N-methyl group in oxycodone has a distinct chemical shift. nih.gov In the deuterated analogue, the signal for the N-CD₃ carbon is typically observed as a multiplet due to carbon-deuterium coupling and experiences a slight isotopic shift. Its intensity is also significantly reduced compared to the protonated equivalent.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement of the molecule, which is essential for confirming its elemental composition and isotopic incorporation. rug.nl this compound will exhibit a molecular ion peak that is approximately 3 mass units higher than that of its non-deuterated counterpart, corresponding to the replacement of three protons with three deuterium atoms. The high resolution of the instrument allows for the differentiation of the deuterated compound from other species with similar nominal masses, confirming both the identity and isotopic purity of the sample. diva-portal.org

| Technique | Expected Observation for Oxycodone-N-methyl-d3 HCl | Purpose |

|---|---|---|

| ¹H NMR | Absence of the N-CH₃ proton signal. | Confirms deuteration at the N-methyl position. |

| ¹³C NMR | Appearance of a multiplet for the N-CD₃ carbon with reduced intensity. | Confirms the C-D bond and location of the label. |

| HRMS | Molecular ion peak shifted by +3 m/z units compared to unlabeled oxycodone. | Verifies isotopic incorporation and purity. |

Table of Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Target compound of the article |

| Oxycodone | Parent compound, starting material for demethylation |

| Noroxycodone | N-demethylated precursor for deuteration |

| d3-Methyl Iodide (CD₃I) | Deuterated methylating agent |

| Rose Bengal | Organophotocatalyst for N-demethylation |

| Thebaine | Natural opiate alkaloid, precursor to oxycodone |

| Naloxone | Opioid antagonist mentioned in the context of N-demethylation importance |

| Oxymorphone | Related opioid mentioned in literature |

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS has emerged as a gold standard for the analysis of opioids due to its high sensitivity and specificity, particularly when dealing with complex biological matrices.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), offers a powerful platform for high-throughput analysis. nih.gov The use of smaller particle sizes in UPLC columns (typically <2 µm) allows for faster separations without compromising resolution. This is crucial for laboratories processing a large number of samples. A developed UPLC-MS/MS assay for the simultaneous determination of oxycodone and diazepam in rat plasma demonstrated the high-throughput capabilities of this technique. nih.gov The method utilized a C18 column and a gradient mobile phase, enabling rapid and efficient analysis. nih.gov The use of deuterated internal standards, such as Oxycodone-d6, is a common practice to ensure reproducibility and compensate for matrix effects and variability in recovery. nih.gov

Methodologies have been developed with run times as short as six minutes, achieving a lower limit of quantification (LLOQ) of 0.1 µg/L for oxycodone and its metabolites. rug.nl This level of sensitivity and speed is essential for pharmacokinetic studies and clinical monitoring. rug.nl

Optimization of Chromatographic Separation for Deuterated and Unlabeled Analytes

Effective chromatographic separation of the deuterated internal standard (Oxycodone-N-methyl-d3 Hydrochloride) from the unlabeled analyte (oxycodone) is critical for accurate quantification, although co-elution is often managed by the mass spectrometer's ability to distinguish them by mass. The choice of the stationary phase and mobile phase composition plays a significant role. For instance, a Kinetex biphenyl (B1667301) column has been successfully used for the chromatographic separation of oxycodone and its metabolites. rug.nl The mobile phase often consists of a mixture of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and additives like formic acid to improve peak shape and ionization efficiency. mdpi.comresearchgate.net

A study investigating peak fronting in the HPLC analysis of oxycodone hydrochloride revealed the formation of gem-diol and hemiketal adducts in aqueous and methanolic solutions. capes.gov.br Adjusting the column temperature can manage the interconversion rates of these species, with higher temperatures (e.g., 60°C) leading to a single, symmetrical peak. capes.gov.br

The following table outlines typical parameters for chromatographic separation:

| Parameter | Optimized Condition | Source |

| Column | Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) | rug.nl |

| Mobile Phase A | 0.1% v/v formic acid in HPLC grade H₂O | mdpi.com |

| Mobile Phase B | 0.1% formic acid v/v in MeOH and ACN (60:40 v/v) | mdpi.com |

| Flow Rate | 0.4 mL/min | rug.nlmdpi.com |

| Column Temperature | 40 °C | mdpi.com |

| Injection Volume | 5 µL | researchgate.net |

Triple Quadrupole and Hybrid Mass Spectrometry Detection Principles

Triple quadrupole (QqQ) mass spectrometers are widely employed for quantitative analysis due to their high sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode. gcms.cznih.gov In MRM, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the second quadrupole (collision cell, q2), and a specific product ion is monitored in the third quadrupole (Q3). gcms.czsciex.com This process significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest. gcms.cz

Hybrid mass spectrometers, such as Quadrupole-Linear Ion Trap (QTRAP) systems, combine the quantitative capabilities of a triple quadrupole with the qualitative power of an ion trap. sciex.comsciex.com These systems can perform conventional MRM scans and also offer enhanced scan functions like the Enhanced Product Ion (EPI) scan. sciex.comlcms.cz An EPI scan involves selecting the precursor ion in Q1, fragmenting it in the collision cell, and then trapping all product ions in the third quadrupole (acting as a linear ion trap) for a full scan mass spectrum of the fragments. sciex.com This provides more detailed structural information and increases confidence in compound identification. sciex.com

The table below summarizes key mass spectrometry parameters for oxycodone analysis:

| Parameter | Oxycodone | Oxycodone-d3 (Internal Standard) | Source |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) | nih.gov |

| Q1 Pre Bias (V) | 16 | 17 | nih.gov |

| Collision Energy (V) | 19 | 30 | nih.gov |

| Q3 Pre Bias (V) | 20 | 21 | nih.gov |

| Nebulizer Gas (L/min) | 3.0 | 3.0 | nih.gov |

| Desolvation Line Temp (°C) | 250 | 250 | nih.gov |

| Heat-Block Temp (°C) | 400 | 400 | nih.gov |

| Drying Gas (L/min) | 10.0 | 10.0 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is another powerful technique for the analysis of opioids, though it often requires a derivatization step to improve the volatility and thermal stability of the analytes. elsevierpure.com

Derivatization Strategies for Enhanced Volatility and Detection (e.g., trimethylsilyl, oxime derivatives)

Chemical derivatization is a crucial step in preparing polar compounds like oxycodone for GC-MS analysis. elsevierpure.comjfda-online.com The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance chromatographic properties. jfda-online.com Common derivatization techniques include silylation and the formation of oximes. elsevierpure.comnih.gov

For keto-opioids like oxycodone, a two-step derivatization process is often employed. First, an oxime derivative is formed by reacting the keto group with a reagent like hydroxylamine (B1172632) or methoxyamine. nih.gov This is followed by silylation of hydroxyl groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N-trimethylsilylimidazole (TSIM), BSTFA, and trimethylchlorosilane (TMCS). nih.govmdpi.com A three-step derivatization using methoxyimino/propionyl/TMS groups has also been shown to be effective for the simultaneous analysis of multiple opiates. nih.gov

Microwave-assisted derivatization has been explored as a method to reduce reaction times compared to traditional thermal methods. nih.gov

The following table outlines common derivatization reagents and their applications:

| Derivatization Reagent | Target Functional Group | Compound Class Application | Source |

| Hydroxylamine | Keto | Keto-opioids | nih.govhpst.cz |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amine | Opioids, Steroids | mdpi.com |

| N-trimethylsilylimidazole (TSIM) | Hydroxyl | Glucocorticoids | mdpi.com |

| Propionyl Groups | Hydroxyl | Opioids | nih.gov |

Selected Ion Monitoring (SIM) and Enhanced Product Ion (EPI) Scan Techniques

In GC-MS, Selected Ion Monitoring (SIM) is a data acquisition mode that increases sensitivity by monitoring only a few specific mass-to-charge ratio (m/z) ions characteristic of the target analyte, rather than scanning the entire mass range. scioninstruments.comepa.gov This is particularly useful for trace-level analysis. epa.gov However, for deuterated and unlabeled compounds that co-elute and have similar mass spectra, there can be significant overlap in the SIM ion profiles, which can complicate accurate quantification. hpst.cz

Triple quadrupole GC-MS/MS systems operated in MRM mode offer a solution to this challenge. gcms.czamericanlaboratory.com By selecting a unique precursor ion and product ion transition for both the analyte and its deuterated internal standard, interferences can be minimized. gcms.cz The specificity of unique MRM transitions is a powerful tool for the unambiguous quantitative determination of closely eluting labeled and unlabeled compounds. americanlaboratory.com

The Enhanced Product Ion (EPI) scan, available on hybrid QTRAP systems, can also be utilized in conjunction with GC. While more commonly associated with LC-MS, the principles of providing a full MS/MS spectrum for structural confirmation apply. sciex.comsciex.com

| Technique | Principle | Advantage | Limitation/Challenge |

| Selected Ion Monitoring (SIM) | Monitors a few specific m/z values. scioninstruments.com | High sensitivity and selectivity for target analytes. scioninstruments.com | Potential for ion profile overlap with co-eluting, structurally similar compounds. hpst.cz |

| Multiple Reaction Monitoring (MRM) | Monitors a specific precursor-to-product ion transition. gcms.cz | Exceptional sensitivity, selectivity, and specificity; minimizes background interference. gcms.czamericanlaboratory.com | Requires a triple quadrupole or hybrid mass spectrometer. |

| Enhanced Product Ion (EPI) Scan | Provides a full MS/MS spectrum of a selected precursor ion. sciex.com | High-confidence structural confirmation and identification. sciex.com | Primarily a feature of hybrid QTRAP systems. |

Sample Preparation Techniques for Complex Biological Matrices

The extraction of analytes from complex biological matrices like plasma, urine, and oral fluid is a critical first step in the analytical process. The goal is to isolate the target compounds from interfering substances, such as proteins and lipids, which can suppress the instrument's signal and lead to inaccurate results. nih.govmdpi.com

Solid-Phase Extraction (SPE) and Mixed-Mode SPE Strategies

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. researchgate.netrowan.edu It offers significant advantages over traditional liquid-liquid extraction, including higher throughput, simplicity, and robustness. researchgate.net The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest. researchgate.net

Mixed-mode SPE is a powerful variation that utilizes a sorbent with both reversed-phase and ion-exchange properties. This dual retention mechanism allows for a more selective extraction and cleaner final extract. For instance, mixed-mode SPE has been successfully employed for the direct analysis of 26 opioid drugs and their metabolites in oral fluid and urine, eliminating the need for enzymatic hydrolysis. waters.comwaters.com This approach has demonstrated improved linearity, accuracy, precision, and reduced matrix effects compared to simpler methods like "dilute and shoot". waters.com In one study, the use of mixed-mode SPE resulted in less variability in matrix effects across different lots of urine, with most compounds showing coefficients of variation (CVs) below 15%. waters.com

A typical mixed-mode SPE procedure for opioids in urine involves pretreating the sample with an acid and an internal standard solution, followed by conditioning the SPE plate, loading the sample, and eluting the analytes. waters.com For example, Oasis MCX µElution 96-well plates are conditioned with methanol and water before the pretreated urine sample is loaded. waters.com

Protein Precipitation and Liquid-Liquid Extraction (LLE)

Protein Precipitation (PPT) is a common and straightforward method for removing proteins from biological samples, often using an organic solvent like acetonitrile. uq.edu.aunih.govsigmaaldrich.com This technique is frequently the initial step before further extraction or analysis. In a high-throughput assay for oxycodone, a simple one-step protein precipitation method was used, involving the addition of acetonitrile containing the internal standard to the plasma sample in a 96-well filter plate. nih.gov While simple, protein precipitation can be non-selective and may result in lower recovery rates. researchgate.net

Liquid-Liquid Extraction (LLE) is another established technique for separating compounds based on their differential solubility in two immiscible liquid phases. nih.gov It is often used in combination with protein precipitation. nih.gov For the analysis of oxycodone and its metabolites in human plasma, urine, and liver microsomes, a liquid-liquid extraction was performed following sample preparation. nih.govresearchgate.net This method proved to be simple, low-cost, and efficient, with a short run time suitable for high-throughput analysis. nih.govresearchgate.net Combining LLE with a strong organic solvent can significantly increase the number of metabolites recovered compared to precipitation alone. nih.gov

Mitigation of Matrix Effects through Isotope-Labeled Internal Standards

Matrix effects, which are the alteration of analyte ionization due to co-eluting compounds from the matrix, are a significant challenge in LC-MS/MS analysis. waters.comnih.govnih.gov These effects can lead to ion suppression or enhancement, impacting the accuracy and reproducibility of the results. nih.gov The use of stable isotope-labeled (SIL) internal standards, such as this compound, is a widely accepted strategy to compensate for these matrix effects. waters.comscispace.com

SIL internal standards have nearly identical physicochemical properties to the analyte of interest, meaning they co-elute and experience similar extraction efficiencies and matrix effects. waters.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized. waters.com For example, in the quantification of oxycodone, the use of deuterated internal standards like oxycodone-d6 or oxycodone-d3 helps to avoid issues with matrix effects and variability in recovery. nih.govuco.es

However, it is crucial to verify the purity of the SIL internal standard, as the presence of the non-labeled analyte as an impurity can lead to artificially high concentration measurements. waters.comnih.gov In one instance, oxymorphone was identified as a contaminant in an oxycodone-d3 internal standard, which necessitated a change in the analytical approach due to the very low limit of quantification required for oxymorphone. nih.gov

Method Validation Parameters in Bioanalytical Research

Bioanalytical method validation is the process of establishing through experimental studies that the performance characteristics of the method are suitable and reliable for the intended application. japsonline.comwho.inteuropa.eu Key validation parameters include linearity, limits of detection and quantification, accuracy, precision, and recovery. japsonline.comwho.int

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Linearity demonstrates the direct proportionality of the instrument's response to the concentration of the analyte over a specific range. nih.gov For the analysis of oxycodone and other opioids, methods are typically validated to show linearity with a coefficient of determination (r²) greater than 0.99. nih.govuc.pt For instance, a method for oxycodone in plasma was linear over a concentration range of 2–100 ng/mL. nih.gov Another study reported linearity from 5 to 1,000 ng/mL for several opioids in whole blood and pericardial fluid. nih.govuc.pt

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision. unodc.orgtbzmed.ac.ir It is often determined as the concentration that produces a signal-to-noise ratio of at least 3. unodc.org

Limit of Quantification (LOQ) , or the lower limit of quantification (LLOQ), is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. japsonline.comtbzmed.ac.ir For bioanalytical methods, the precision at the LLOQ should not exceed 20% and the accuracy should be within 80-120%. tbzmed.ac.ir A method for oxycodone and its metabolites in rat plasma established an LLOQ of 0.9 ng/mL for oxycodone. uq.edu.au In another study analyzing opioids in oral fluid, the LLOQ for oxycodone was set at 1.5 ng/mL. oup.com

Below is a table summarizing linearity and LOQ data from various studies:

Interactive Data Table: Linearity and LOQ for Oxycodone Analysis| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | r² |

|---|---|---|---|---|

| Oxycodone | Rat Plasma | - | 0.9 | - |

| Oxycodone | Whole Blood/Pericardial Fluid | 5 - 1000 | - | >0.99 |

| Oxycodone | Human Plasma | 2 - 100 | - | - |

| Oxycodone | Oral Fluid | 1.5 - 350 | 1.5 | - |

| Oxycodone | Human Plasma | 0.2 - 250 | 0.2 | - |

| Oxycodone | Human Plasma | - | 2 | - |

Accuracy, Precision, and Recovery Assessments

Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage of the nominal concentration. japsonline.comPrecision describes the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). japsonline.com For bioanalytical methods, the accuracy and precision should generally be within ±15% (±20% at the LLOQ). nih.goveuropa.eu

In a study validating a method for oxycodone in rat plasma, the between-day accuracy and precision for oxycodone at the LLOQ were -0.2% and 7.8%, respectively. uq.edu.au Another validation for oxycodone and diazepam in rat plasma showed precision and accuracy at the LLOQ to be 6.98% and 95.5% for oxycodone. nih.gov

The following table presents accuracy, precision, and recovery data from a validation study:

Interactive Data Table: Accuracy, Precision, and Recovery for Oxycodone| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

|---|---|---|---|---|

| LLOQ | 2 | 95.5 | 6.98 | - |

| LQC | 6 | - | - | 100.8 |

| MQC1 | 50 | - | - | - |

| MQC2 | 500 | - | - | - |

| HQC | 850 | - | - | - |

Note: LLOQ = Lower Limit of Quantitation, LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control.

In Vitro and Preclinical Pharmacokinetic Investigations Utilizing Deuterated Oxycodone

Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In the realm of ADME research, Oxycodone-N-methyl-d3 hydrochloride is indispensable for the accurate quantification of oxycodone and its metabolites in various biological matrices. The fundamental principle of using a SIL-IS is to add a known quantity of the deuterated standard to a biological sample (e.g., plasma, urine, or tissue homogenate) at the beginning of the analytical process. wuxiapptec.com Because the deuterated and non-deuterated compounds exhibit nearly identical physicochemical properties, they experience the same degree of loss during extraction procedures, the same retention time in liquid chromatography, and the same ionization efficiency or suppression in the mass spectrometer. aptochem.comwuxiapptec.com

By comparing the detector response of the analyte (oxycodone) to the known concentration of the internal standard (this compound), researchers can precisely calculate the concentration of the analyte, compensating for any experimental variations. scioninstruments.com This is particularly crucial in ADME studies where oxycodone is metabolized into various compounds, such as noroxycodone and oxymorphone. unige.chresearchgate.netfrontiersin.org The use of deuterated internal standards for these metabolites as well, such as noroxycodone-d3 and oxymorphone-d3, allows for the simultaneous and accurate quantification of the parent drug and its metabolic products. unige.ch This robust methodology is foundational for characterizing the complete pharmacokinetic profile of oxycodone, from its absorption into the bloodstream and distribution into tissues, to its metabolic conversion in the liver and subsequent excretion. frontiersin.orgnih.gov

Blood-Brain Barrier Transport Mechanisms and Kinetics in Animal Models

Understanding the transport of opioids across the blood-brain barrier (BBB) is crucial for explaining their central nervous system effects. mdpi.com Preclinical studies in animal models, particularly rats, have utilized Oxycodone-d3 as a calibrator in microdialysis experiments to investigate the transport kinetics of oxycodone into the brain. nih.gov Microdialysis allows for the sampling of unbound drug concentrations in the blood and brain extracellular fluid, providing direct insight into BBB transport. nih.gov

In these studies, Oxycodone-d3 helps to accurately quantify the low concentrations of oxycodone present in the microdialysate. nih.gov Research in rats has demonstrated that oxycodone readily crosses the BBB. nih.gov A key finding from these investigations was the determination of an unbound brain-to-blood concentration ratio (Kp,uu) of 3.0. nih.gov This value indicates that the steady-state unbound concentration of oxycodone in the brain is three times higher than in the blood, which points towards an active influx transport mechanism responsible for pumping the drug into the brain. nih.gov This was a significant discovery, as it provided the first evidence of an opioid having an unbound steady-state concentration ratio in the brain greater than one. nih.gov

Table 1: Blood-Brain Barrier Transport Kinetic Parameters of Oxycodone in Rats

| Parameter | Description | Estimated Value | Reference |

|---|---|---|---|

| CLin | Influx clearance across the BBB into the brain. | 1910 µL/min/g brain | nih.gov |

| Kp,uu | Ratio of the unbound drug concentration in the brain to that in the blood at steady-state. | 3.0 | nih.gov |

Tissue Distribution Studies in Preclinical Models (e.g., brain, liver, kidney, adipose tissue)

Following its absorption, oxycodone distributes to various tissues throughout the body. The use of deuterated internal standards is vital for quantifying drug concentrations in these tissues to understand its distribution profile.

Brain: As established in BBB transport studies, oxycodone shows significant and rapid distribution into the brain, driven by an active influx mechanism. nih.gov The volume of unbound drug distribution in the brain (Vu,brain) has been estimated at 2.20 mL/g brain in rats. Studies have also confirmed that co-administration of a P-glycoprotein (P-gp) inhibitor did not alter total brain concentrations of oxycodone, indicating that oxycodone is not a substrate for this major efflux transporter at the BBB in rats. nih.gov

Liver: The liver is the primary organ for oxycodone metabolism. researchgate.netnih.gov Oxycodone is extensively metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, to form noroxycodone and oxymorphone, respectively. frontiersin.orgnih.govdiva-portal.org The high rate of metabolism in human liver microsomes and hepatocytes confirms significant distribution of the drug to the liver. unige.chfrontiersin.org

Kidney: While metabolism is the main route of elimination, a small fraction of unchanged oxycodone and its metabolites are excreted via the kidneys into the urine. frontiersin.orgpharmgkb.org This urinary excretion pathway necessitates the distribution of oxycodone and its byproducts to the kidneys for clearance from the body.

Adipose Tissue: In vitro studies comparing oxycodone to other opioids have investigated its liposolubility by examining its uptake into human epidural and subcutaneous fat. nih.gov The results indicated that oxycodone is not highly lipophilic, resembling morphine more than highly lipophilic opioids like fentanyl. nih.gov This suggests a more limited distribution into adipose tissue compared to more fat-soluble compounds.

Table 2: Summary of Oxycodone Tissue Distribution in Preclinical Models

| Tissue | Distribution Characteristics | Reference |

|---|---|---|

| Brain | High distribution due to active influx transport; not a substrate for P-gp efflux pump in rats. | nih.govnih.gov |

| Liver | Primary site of extensive metabolism via CYP3A4 and CYP2D6 enzymes. | frontiersin.orgnih.govdiva-portal.org |

| Kidney | Involved in the excretion of metabolites and a small amount of unchanged drug. | frontiersin.orgpharmgkb.org |

| Adipose Tissue | Limited distribution due to lower liposolubility compared to other opioids like fentanyl. | nih.gov |

Protein Binding Studies for Unbound Concentration Determination

Once in the bloodstream, a portion of a drug binds to plasma proteins, while the remainder circulates as free or unbound drug. enamine.netwuxiapptec.com According to the "free drug hypothesis," it is the unbound fraction that is pharmacologically active and available to distribute into tissues, interact with receptors, and be cleared from the body. sigmaaldrich.com Therefore, determining the extent of plasma protein binding is a critical component of drug development. enamine.netwuxiapptec.com

Standard methods for measuring protein binding include equilibrium dialysis and ultrafiltration. wuxiapptec.comsigmaaldrich.com These techniques physically separate the unbound drug from the protein-bound drug. sigmaaldrich.com Subsequently, the concentration of the drug in the protein-free fraction (dialysate or ultrafiltrate) is measured using LC-MS. enamine.net In this analytical step, this compound is essential as an internal standard to ensure the accurate quantification of the low concentrations of unbound oxycodone. enamine.net

Studies have determined the plasma protein binding of oxycodone in various species. In human serum, the binding is approximately 38% to 45%, with albumin being the major binding protein. diva-portal.orgnih.govpharmgkb.org In rats, the protein binding has been reported to be lower, at around 26%. diva-portal.org

Table 3: Plasma Protein Binding of Oxycodone

| Species | Percent Bound (%) | Primary Binding Protein | Reference |

|---|---|---|---|

| Human | ~38% - 45% | Albumin | diva-portal.orgnih.govpharmgkb.org |

| Rat | ~26% | Not Specified | diva-portal.org |

Elucidation of Metabolic Pathways Using Deuterated Tracers

Identification of Phase I Biotransformations

Phase I metabolism of oxycodone primarily involves oxidative reactions that introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation. Key Phase I transformations include N-demethylation, O-demethylation, and 6-keto-reduction. nih.govsciresliterature.orgnih.gov

The metabolism of oxycodone is predominantly carried out by the cytochrome P450 (CYP) enzyme superfamily in the liver. nih.govjocmr.org Two main isoforms are responsible for the initial biotransformation steps:

CYP3A4: This is the primary enzyme responsible for the N-demethylation of oxycodone, a major metabolic pathway. nih.govnih.govnih.govpharmgkb.org Studies have shown that CYP3A4 metabolizes a significant portion of an oxycodone dose. nih.govpharmgkb.orgresearchgate.net Inhibition of CYP3A4 can lead to increased plasma concentrations of oxycodone. nih.govmdpi.com

CYP2D6: This enzyme catalyzes the O-demethylation of oxycodone. nih.govnih.govpharmgkb.orgmdpi.com Although a minor pathway in terms of the percentage of the dose metabolized, it is a critical step in the formation of a potent active metabolite. pharmgkb.orgresearchgate.net Genetic variations in the CYP2D6 gene can lead to significant interindividual differences in oxycodone metabolism and response. mdpi.compharmgkb.orghug.ch

The use of Oxycodone-N-methyl-d3 Hydrochloride allows for the precise tracking of the N-demethylation process, as the deuterated methyl group is removed, leading to the formation of deuterated noroxycodone. This stable isotope labeling helps to distinguish between the parent drug and its N-demethylated metabolite with high accuracy in mass spectrometry-based analyses.

The enzymatic actions of CYP3A4 and CYP2D6 lead to the formation of three principal metabolites:

Noroxycodone: Formed through the N-demethylation of oxycodone by CYP3A4, noroxycodone is the major circulating metabolite. nih.govnih.govpharmgkb.orghug.ch However, it is considered to have weaker opioid agonist activity compared to the parent compound. nih.gov

Oxymorphone: This active metabolite is formed via the O-demethylation of oxycodone, a reaction catalyzed by CYP2D6. nih.govpharmgkb.orgmdpi.com Despite being a minor metabolite in terms of concentration, oxymorphone is a potent opioid agonist. sciresliterature.org

Noroxymorphone: This secondary metabolite can be formed through two different pathways: the N-demethylation of oxymorphone (catalyzed by both CYP3A4 and CYP2D6) or the O-demethylation of noroxycodone (catalyzed by CYP2D6). nih.govpharmgkb.orgdrugbank.com Noroxymorphone is also an opioid but has limited ability to cross the blood-brain barrier. wikipedia.org

The metabolic journey of oxycodone also includes 6-keto reduction, which converts oxycodone, noroxycodone, and oxymorphone into their respective alcohol metabolites: oxycodol, noroxycodol, and oxymorphol. nih.govpharmgkb.org

Investigation of Phase II Conjugation Pathways (e.g., Glucuronidation)

Following Phase I biotransformations, oxycodone and its metabolites can undergo Phase II conjugation reactions, which involve the addition of endogenous molecules to increase their water solubility and facilitate their excretion from the body. jocmr.orgdrughunter.com The most significant Phase II pathway for oxycodone and its metabolites is glucuronidation. nih.govnih.govpharmgkb.org

Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes are responsible for catalyzing the attachment of glucuronic acid to the hydroxyl groups of oxycodone and its metabolites. nih.govpharmgkb.org For instance, oxymorphone is extensively metabolized to oxymorphone-3-glucuronide. nih.govpharmgkb.org The use of deuterated tracers can also aid in tracking these conjugated metabolites in biological samples. testcatalog.org

In Vitro Metabolism Studies Using Liver Microsomes and Recombinant Enzymes

To investigate the specific roles of different enzymes in oxycodone metabolism, researchers utilize in vitro systems such as human liver microsomes and recombinant enzymes. sciresliterature.orgmdpi.comresearchgate.net

Human Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes. researchgate.netmdpi.com By incubating this compound with human liver microsomes, scientists can study the formation of its various metabolites in a controlled environment. sciresliterature.orgresearchgate.netsciresliterature.org

Recombinant Enzymes: These are individual CYP isoforms (like CYP3A4 and CYP2D6) produced in cell lines, allowing for the study of a single enzyme's contribution to the metabolism of a drug. mdpi.comnih.gov This approach has been crucial in confirming the specific roles of CYP3A4 in N-demethylation and CYP2D6 in O-demethylation of oxycodone. nih.gov

Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of different metabolites can be determined from these in vitro studies, providing valuable insights into the efficiency of each metabolic pathway. sciresliterature.orgsciresliterature.org

Stable Isotope Labeling for Metabolite Identification and Quantification

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug metabolism research. The key advantage of this technique lies in the ability of mass spectrometry to differentiate between the labeled (deuterated) and unlabeled drug and their respective metabolites based on their mass-to-charge ratio. researchgate.netnih.govdiva-portal.org

When this compound is co-administered with unlabeled oxycodone (in what is known as a "cocktail" study) or used as an internal standard in analytical methods, it allows for:

Unambiguous Metabolite Identification: The characteristic mass shift of 3 Da (due to the three deuterium (B1214612) atoms) in the metabolites derived from the labeled parent drug confirms their origin.

Accurate Quantification: By using the labeled compound as an internal standard, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise quantification of the parent drug and its metabolites in biological matrices like plasma and urine. researchgate.netnih.govmayocliniclabs.com

This approach has been widely adopted in pharmacokinetic studies to determine the concentrations and elimination rates of oxycodone and its metabolites. nih.govdocumentsdelivered.comnih.gov

In Vitro and Preclinical Pharmacodynamic Research

Opioid Receptor Binding Affinity and Selectivity Studies (μ, δ, κ opioid receptors)

There is no specific data available in the reviewed literature detailing the binding affinities (Ki) of Oxycodone-N-methyl-d3 Hydrochloride for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

For context, the parent compound, oxycodone, is known to be a potent opioid agonist that binds to all three major opioid receptor types, but it displays the highest affinity for the μ-opioid receptor (MOR). researchgate.netdrugbank.comnih.gov Studies on oxycodone have reported varying binding affinities, with Ki values for the MOR generally falling within the nanomolar range. researchgate.net Some research suggests that oxycodone also has activity at the κ-opioid receptor. researchgate.net However, without direct experimental data, it is not possible to state the binding profile of its deuterated analog.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Activation Assays

No studies were found that specifically measure the activation of G-protein coupled receptor (GPCR) signaling pathways by this compound.

Opioid receptors, including the MOR, are GPCRs that primarily couple to inhibitory G-proteins (Gαi/o). revvity.comyoutube.com Activation by an agonist like oxycodone typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity. drugbank.comrevvity.com Assays to measure these downstream effects, such as cAMP modulation or GTPγS binding assays, are standard for characterizing opioid agonists. revvity.com Research into biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is an active area in opioid pharmacology. nih.gov The signaling profile of this compound has not been characterized in the available literature.

Differential Activation of Intracellular Signaling Molecules (e.g., Akt, ERK1/2) in Preclinical Models

There is a lack of preclinical data on the differential activation of intracellular signaling molecules, such as Akt (Protein Kinase B) and ERK1/2 (Extracellular signal-regulated kinases), following administration of this compound.

The activation of opioid receptors can trigger various intracellular signaling cascades beyond the primary G-protein pathway, including the mitogen-activated protein kinase (MAPK) pathway, of which ERK1/2 is a key component. scienceopen.com The specific patterns of activation of these downstream molecules can influence both the therapeutic and adverse effects of opioids. Studies on the parent compound, oxycodone, have investigated its effects on these pathways in various preclinical models. However, no comparable data exists for the N-methyl-d3 analog.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Animal Studies

Specific pharmacokinetic-pharmacodynamic (PK-PD) models for this compound in animal studies are not available in the public domain.

PK-PD modeling is a critical tool used to establish the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics). nih.govresearchgate.net For opioids, these models correlate plasma concentrations with endpoints like analgesia or respiratory depression. nih.gov While numerous PK-PD models have been developed for oxycodone in both preclinical and clinical settings, no such analyses have been published for its N-methyl-d3 deuterated form. nih.govnih.gov The primary utility of this deuterated compound would be in pharmacokinetic studies to differentiate the parent drug from its metabolites, but the resulting pharmacodynamic consequences have not been documented.

Specialized Research Applications and Mechanistic Investigations

Application in Drug-Drug Interaction Studies (e.g., enzyme inhibition/induction)

Oxycodone-N-methyl-d3 Hydrochloride is crucial in elucidating the potential for drug-drug interactions involving oxycodone. Oxycodone is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. nih.govnih.gov Co-administration of drugs that inhibit or induce these enzymes can significantly alter oxycodone's plasma concentrations, potentially leading to adverse effects or reduced therapeutic efficacy.

A high-throughput UHPLC-MS/MS assay was developed for the simultaneous quantification of oxycodone and diazepam in rat plasma, using Oxycodone-d6 as an internal standard to support pharmacokinetic interaction studies. nih.gov This method, requiring only a small plasma volume, proved to be reliable and reproducible for investigating the interactions between these two drugs. nih.gov

Table 1: Key Findings from Drug-Drug Interaction Studies

| Interacting Drug(s) | Enzyme(s) Involved | Effect on Oxycodone Pharmacokinetics | Reference |

| Paroxetine | CYP2D6 | Negligible effect on plasma concentrations of intravenous oxycodone. | nih.gov |

| Paroxetine + Itraconazole | CYP2D6 and CYP3A4 | 2-fold increase in exposure to intravenous oxycodone; prolonged elimination half-life. | nih.gov |

| Paroxetine | CYP2D6 | Reduced the AUC of oxymorphone (a CYP2D6 metabolite) but had no significant effect on plasma concentrations of oral oxycodone. | nih.gov |

| Paroxetine + Itraconazole | CYP2D6 and CYP3A4 | 2.9-fold increase in the mean AUC of oral oxycodone and a 1.8-fold increase in its Cmax. | nih.gov |

| Diazepam | Not specified | Investigated pharmacokinetic interactions in rats using a validated UHPLC-MS/MS assay. | nih.gov |

Use in Bioequivalence Studies for Preclinical Formulations

The development of new or generic formulations of oxycodone requires rigorous bioequivalence studies to ensure that they perform comparably to existing formulations. This compound plays a pivotal role in these studies as an internal standard for the accurate determination of oxycodone concentrations in biological fluids, typically plasma.

Bioequivalence is assessed by comparing key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). fda.govclinicaltrials.gov The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" for such studies because it minimizes analytical variability and allows for the precise measurement of the parent drug. nih.gov

The FDA provides guidance for conducting bioequivalence studies for oxycodone hydrochloride tablets, often recommending single-dose, two-treatment, two-period crossover in vivo studies. fda.gov These studies are essential for establishing the interchangeability of different formulations. Extensive bioequivalence studies have been conducted for various strengths of oxycodone tablets to ensure dose proportionality and consistent performance. windows.net

Table 2: Bioequivalence Study Parameters for Oxycodone Formulations

| Parameter | Description | Importance in Bioequivalence |

| Cmax | Maximum observed plasma concentration of the drug. | Indicates the rate of drug absorption. |

| Tmax | Time at which Cmax is reached. | Also reflects the rate of drug absorption. |

| AUC | Area under the plasma concentration-time curve. | Represents the total extent of drug absorption. |

Investigation of Drug Disposition in Alternative Biological Matrices (e.g., hair, oral fluid, post-mortem tissues)

While blood and urine are conventional matrices for drug testing, there is growing interest in alternative biological specimens like hair, oral fluid, and post-mortem tissues for monitoring drug use and in forensic toxicology. diva-portal.orgnih.gov this compound is instrumental in developing and validating sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of oxycodone and its metabolites in these alternative matrices. nih.govnih.gov

Hair Analysis: Hair provides a long-term window of detection for drug use. The presence of oxycodone and its metabolites, such as noroxycodone and oxymorphone, in hair can indicate a history of drug exposure. samhsa.gov Research has focused on developing methods to distinguish between drug use and external contamination, with the detection of metabolites like glucuronides serving as unambiguous markers of ingestion. samhsa.gov

Oral Fluid Analysis: Oral fluid offers a non-invasive method for detecting recent drug use. nih.gov LC-MS/MS methods have been developed for the quantification of various opioids, including oxycodone, in oral fluid. nih.gov

Post-Mortem Tissues: In forensic investigations, analyzing drug concentrations in post-mortem tissues such as blood, liver, and vitreous humor is crucial for determining the cause and manner of death. diva-portal.orgdiva-portal.org The interpretation of post-mortem oxycodone concentrations is complex due to factors like post-mortem redistribution and individual differences in metabolism. diva-portal.orgnih.gov The use of deuterated internal standards is essential for accurate quantification in these challenging matrices. nih.gov Studies have shown that analyzing metabolite-to-parent drug ratios, such as the noroxycodone/oxycodone ratio, can aid in the interpretation of post-mortem toxicology results. diva-portal.org

Studies on Cellular and Molecular Mechanisms of Action in Research Models

This compound, by facilitating accurate quantification, indirectly supports research into the cellular and molecular mechanisms of oxycodone's action. Oxycodone primarily exerts its effects by acting as an agonist at mu-opioid receptors, although it also has activity at kappa and delta-opioid receptors. nih.govdrugbank.com

Research using animal models and cellular assays aims to understand how oxycodone binding to these receptors triggers downstream signaling pathways, leading to its analgesic and other pharmacological effects. acs.org For example, studies have investigated how oxycodone modulates the activity of G-protein coupled receptors and ion channels. drugbank.com

Pharmacological magnetic resonance imaging in mice has been used to study the impact of oxycodone on brain network activities. acs.org These studies have shown that oxycodone reduces functional connectivity across the brain, particularly affecting pain and reward centers, and that these effects are dependent on the mu-opioid receptor. acs.org The ability to accurately measure drug concentrations in these research models is fundamental to correlating pharmacological effects with specific drug exposures.

An in-depth analysis of future directions in the research of deuterated opioids, with a specific focus on this compound, reveals a landscape of evolving analytical techniques and novel applications. These advancements are poised to refine our understanding of opioid pharmacology, metabolism, and detection.

Future Directions in Deuterated Opioid Research

The field of deuterated opioid research is continuously advancing, driven by the need for more sensitive and specific analytical methods, as well as a deeper understanding of opioid pharmacology. The use of stable isotope-labeled compounds, such as Oxycodone-N-methyl-d3 Hydrochloride, is central to these future directions.

Q & A

Basic Research Questions

Q. How is Oxycodone-N-methyl-d3 Hydrochloride synthesized, and how is the deuteration site confirmed?

- Methodological Answer : The synthesis involves replacing the methyl group at the N-position with a deuterated methyl group (CD₃). The deuteration site is confirmed using NMR spectroscopy to verify the absence of proton signals at the N-methyl position and mass spectrometry (MS) to detect the molecular ion peak at m/z 354.84, consistent with the deuterated structure. Isotopic purity is further validated via HPLC with mass-selective detection .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- HPLC-MS : For assessing isotopic enrichment and detecting impurities.

- NMR (¹H and ¹³C) : To confirm structural integrity and deuteration efficiency.

- Optical Rotation : USP guidelines specify a range of −137° to −149° for oxycodone hydrochloride analogs, ensuring enantiomeric purity .

Q. How is the chloride content quantified in this compound?

- Methodological Answer : A potentiometric titration with 0.1 N silver nitrate is used. The sample is dissolved in methanol and glacial acetic acid, and the endpoint is determined by measuring the voltage change. Chloride content must fall within 9.8%–10.4% (w/w) to meet USP criteria .

Advanced Research Questions

Q. How can researchers resolve co-eluting impurities during HPLC analysis of this compound?

- Methodological Answer : Adjust the mobile phase to a mixture of acetonitrile, methanol, and phosphate buffer (pH 7.80 ± 0.01) with sodium dodecyl sulfate (SDS) as an ion-pairing agent. System suitability parameters include a tailing factor ≤ 2.0 and RSD ≤ 20% for impurity peaks. This method effectively separates 14-hydroxycodeinone and codeinone derivatives, common impurities in oxycodone analogs .

Q. What strategies validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies under acidic, basic, oxidative, and photolytic stress. Monitor degradation products using HPLC-UV/MS and compare retention times against USP reference standards (e.g., oxycodone-related compound A and C). Stability is confirmed if total impurities remain ≤ 1.5% under ICH-recommended conditions .

Q. How do isotopic effects influence the pharmacokinetic (PK) profiling of this compound in vivo?

- Methodological Answer : Use a dual-isotope tracer approach with deuterated and non-deuterated oxycodone in crossover studies. Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) < 0.1 ng/mL. Monitor metabolic ratios (e.g., oxycodone/noroxycodone) to assess deuterium-induced metabolic slowing, which may alter CYP3A4/2D6 enzyme kinetics .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model deuterium's impact on bond dissociation energies and solubility. Validate predictions experimentally using shake-flask solubility tests in phosphate-buffered saline (pH 7.4) and logP measurements via reversed-phase HPLC .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.